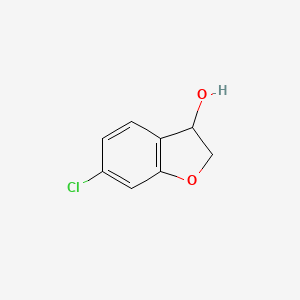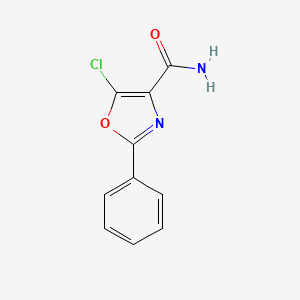
5-Chloro-2-phenyl-1,3-oxazole-4-carboxamide
Übersicht
Beschreibung
5-Chloro-2-phenyl-1,3-oxazole-4-carboxamide (CPCO) is a heterocyclic compound with a unique chemical structure. It has been studied for its potential applications in the fields of medicinal chemistry, materials science, and biotechnology. CPCO has been found to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study its mechanism of action, as well as its potential applications.
Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis of 1,3-Oxazole Derivatives
1,3-Oxazoles, including compounds like 5-Chloro-2-phenyl-1,3-oxazole-4-carboxamide, are significant due to their presence in a variety of applications spanning medicinal, pharmaceutical, agrochemical, and material sciences. Research has shown that these derivatives, with 1,3-oxazole as a core sub-unit, exhibit a broad utility. The synthetic methodologies for these derivatives are diverse, often involving metal-dependent strategies, highlighting the chemical interest in developing novel 1,3-oxazole analogues for various scientific applications (Shinde et al., 2022).
Antimicrobial and Pharmacological Effects of Phenolic Acids
Although not directly related to 5-Chloro-2-phenyl-1,3-oxazole-4-carboxamide, the study of phenolic acids such as Chlorogenic Acid (CGA) demonstrates the wide range of biological and pharmacological effects these compounds can have. CGA, for instance, has shown antioxidant, antibacterial, hepatoprotective, and anti-inflammatory properties among others. Such studies underline the potential therapeutic roles of compounds with similar structures or functional groups, paving the way for further research into related compounds including oxazole derivatives (Naveed et al., 2018).
Scintillation Properties of Plastic Scintillators with 1,3-Oxazole Derivatives
Research into the scintillation properties of plastic scintillators based on polymethyl methacrylate and containing various luminescent dyes, including 1,3-oxazole derivatives, has shown promising results. The use of these derivatives does not alter the scintillation efficiency, optical transparency, or the stability of the scintillators, indicating their potential in enhancing the performance of scintillation materials without compromising their essential properties (Salimgareeva & Kolesov, 2005).
Synthesis and Biological Properties of 4-Phosphorylated 1,3-Azoles
The synthesis and exploration of 4-phosphorylated 1,3-azoles, including oxazoles, have been studied for their chemical and biological properties. These compounds have shown a range of activities, including insectoacaricidal, anti-blastic, and antihypertensive effects, among others. This body of work highlights the versatility and potential of such compounds in the development of new pharmaceuticals and agrochemicals, indicating a promising area for further research into related structures like 5-Chloro-2-phenyl-1,3-oxazole-4-carboxamide (Abdurakhmanova et al., 2018).
Eigenschaften
IUPAC Name |
5-chloro-2-phenyl-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-8-7(9(12)14)13-10(15-8)6-4-2-1-3-5-6/h1-5H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOJFIOTCAUJQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-phenyl-1,3-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




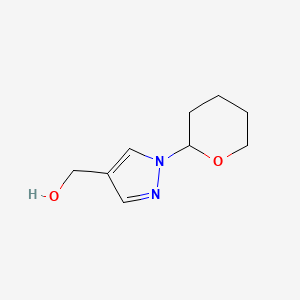
![tert-Butyl 2-isopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1457198.png)
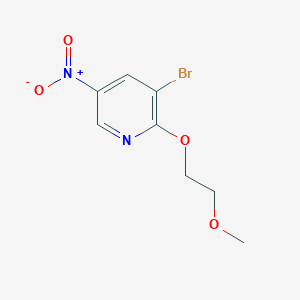
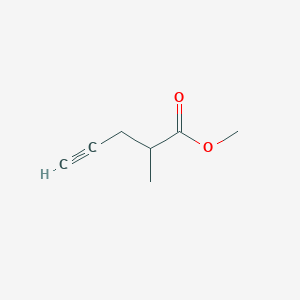

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2(3H)-one](/img/structure/B1457205.png)
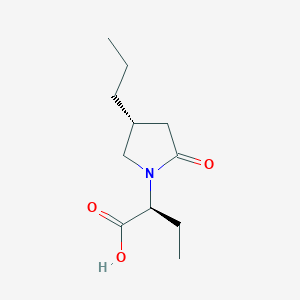


![n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1457213.png)
![4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV](/img/structure/B1457215.png)

